molecular formula C16H19N3O3S2 B4649923 N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide

N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B4649923
M. Wt: 365.5 g/mol
InChI Key: IUCBIZRVOUIUQN-UHFFFAOYSA-N
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Description

N-[6-(Piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide is a synthetic small molecule characterized by a benzothiazole core substituted at the 6-position with a piperidin-1-ylsulfonyl group and at the 2-position with a cyclopropanecarboxamide moiety.

The cyclopropane ring confers conformational rigidity, which is critical for binding to biological targets, while the sulfonamide group at the 6-position modulates electronic properties and solubility. Piperidine, a six-membered amine ring, introduces steric bulk and basicity, distinguishing it from other sulfonamide derivatives.

Properties

IUPAC Name

N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c20-15(11-4-5-11)18-16-17-13-7-6-12(10-14(13)23-16)24(21,22)19-8-2-1-3-9-19/h6-7,10-11H,1-5,8-9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCBIZRVOUIUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the sulfonyl group through sulfonation. The final step involves the formation of the cyclopropanecarboxamide group, which can be accomplished using cyclopropanecarbonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of robust catalysts to facilitate the various steps involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide can undergo several types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, dihydrobenzothiazole derivatives, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide has shown promising results in several therapeutic areas:

  • Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the growth of HepG2 liver cancer cells with an IC50 value as low as 0.12 μM. This suggests its potential as a lead compound for developing new anticancer agents.
Cell LineIC50 (μM)
HepG20.12
MCF70.25
A5490.30
  • Antimicrobial Properties : The compound has demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. Its antifungal properties have also been evaluated against phytopathogenic fungi, indicating its potential use in agricultural applications.

Enzyme Inhibition

The compound is known to inhibit key enzymes involved in various biological processes:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis. Inhibition of DHFR can lead to antitumor effects by preventing cell proliferation.
EnzymeInhibition (%) at 10 µM
Dihydrofolate Reductase85%
Acetylcholinesterase80%

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the piperidine ring or sulfonamide group can significantly affect potency and selectivity.

ModificationEffect on Activity
Substituting groups on piperidineAlters binding affinity and selectivity
Varying alkyl chain lengthInfluences solubility and permeability

Case Study 1: Antitumor Efficacy

In a recent study, derivatives of this compound were synthesized and tested for their anticancer properties. The lead compound showed remarkable growth inhibition in multiple cancer cell lines, highlighting the importance of structural modifications in enhancing efficacy.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory potential of this compound against acetylcholinesterase (AChE). The results indicated that certain derivatives achieved over 80% inhibition at concentrations below 10 µM, suggesting their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the benzothiazole moiety can participate in π-π stacking interactions. These interactions can lead to the inhibition of enzyme activity or receptor binding, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share the benzothiazole-cyclopropanecarboxamide scaffold but differ in substituents, leading to variations in physicochemical and pharmacological properties:

Compound Name Substituent on Benzothiazole (Position 6) Molecular Weight logP Solubility (LogSw) Therapeutic Area References
N-[6-(Piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide Piperidin-1-ylsulfonyl ~355.45* ~3.1* ~-3.5* CFTR-mediated diseases† [4, 5]
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide (F520-0016) Dimethylsulfamoyl 325.41 2.603 -3.22 CNS, Kinases, Cancer [5]
N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives Pyridin-2-ylsulfonyl ~330–350* ~2.8–3.0* ~-3.0* CFTR-mediated diseases [4]
(1S,2S)-2-{4-[(Dimethylamino)methyl]phenyl}-N-[6-(1H-pyrazol-4-yl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide Pyrazol-4-yl ~440.50* ~2.5* ~-4.0* Undisclosed (likely oncology) [6]

*Estimated based on structural similarities; †Inferred from patent literature.

Analysis of Substituent Effects

Piperidin-1-ylsulfonyl vs. Dimethylsulfamoyl (F520-0016)
  • Lipophilicity : The piperidine derivative has a higher predicted logP (~3.1 vs. 2.6), suggesting improved membrane permeability but reduced aqueous solubility.
Piperidin-1-ylsulfonyl vs. Pyridin-2-ylsulfonyl
  • Steric Hindrance : Piperidine’s aliphatic ring may cause greater steric hindrance than pyridine’s planar structure, affecting binding pocket compatibility.
  • Basicity : Piperidine (pKa ~11) is more basic than pyridine (pKa ~5), influencing ionization state and solubility under physiological conditions .
Cyclopropane Modifications

The (1S,2S)-dimethylaminomethylphenyl-substituted cyclopropane in introduces chirality and additional aromatic interactions, expanding target diversity compared to the unsubstituted cyclopropane in the parent compound .

Pharmacokinetic and Physicochemical Trends

  • Water Solubility : All analogs exhibit poor solubility (LogSw < -3), necessitating formulation optimization for in vivo efficacy.
  • Synthetic Accessibility : Piperidine and pyridine derivatives may require more complex synthesis than dimethylsulfamoyl analogs, impacting scalability .

Biological Activity

N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, synthesis methods, and potential therapeutic applications.

Basic Information

PropertyDetails
IUPAC Name This compound
Molecular Formula C16H19N3O3S2
Molecular Weight 365.5 g/mol
CAS Number 865592-64-9

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing piperidine have demonstrated efficacy against various pathogens, including Candida auris, which poses a serious health threat due to its resistance to multiple antifungal agents .

Case Study: Antifungal Activity Against Candida auris

In a study involving piperidine-based derivatives, compounds showed minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL against C. auris, indicating potent antifungal activity. The mechanisms of action included disruption of the plasma membrane and induction of apoptosis in fungal cells .

Anticancer Potential

The compound has also been explored for its anticancer properties. It is believed to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to reduced cell growth in certain cancer cell lines.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits DHFR, impacting folate metabolism and subsequently DNA synthesis.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Membrane Disruption : In fungal pathogens, it disrupts the integrity of the plasma membrane, contributing to cell death.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Ring : Cyclization of 2-aminothiophenol with carboxylic acid derivatives.
  • Sulfonylation : Introduction of the piperidine sulfonyl group.
  • Amide Bond Formation : Attachment of the cyclopropanecarboxamide moiety.

These reactions require controlled temperatures and the use of organic solvents to achieve high yields and purity .

Q & A

Q. What are the key synthetic steps for preparing N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide?

Methodological Answer: The synthesis involves three critical stages:

Benzothiazole Core Formation : Reacting o-aminothiophenol derivatives with aldehydes under oxidative conditions (e.g., using iodine or H₂O₂) to construct the 1,3-benzothiazole scaffold .

Sulfonylation at Position 6 : Introducing the piperidine sulfonyl group via reaction with piperidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to ensure regioselective substitution .

Cyclopropane Carboxamide Coupling : Utilizing coupling reagents like HATU or EDC/HOBt to form the amide bond between the benzothiazole amine and cyclopropanecarboxylic acid .
Key Conditions: Reactions often require anhydrous solvents (DMF, DCM), controlled temperatures (0–60°C), and inert atmospheres to prevent side reactions .

Q. How is structural integrity confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify aromatic protons (δ 7.0–8.5 ppm for benzothiazole) and aliphatic signals (δ 1.0–3.5 ppm for cyclopropane/piperidine) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use solvent mixtures like ethyl acetate/hexane to remove unreacted starting materials .
  • Column Chromatography : Silica gel columns with gradients of DCM:MeOH (95:5 to 90:10) separate polar impurities .
  • Preparative HPLC : For high-purity demands (>99%), employ C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can reaction conditions for sulfonylation be optimized to improve yield?

Methodological Answer:

  • Reagent Stoichiometry : Use a 1.2–1.5 molar excess of piperidine-1-sulfonyl chloride to drive the reaction to completion .
  • Base Selection : Strong bases like DBU enhance nucleophilic substitution efficiency compared to weaker bases (e.g., NaHCO₃) .
  • Reaction Monitoring : Track progress via TLC (Rf ~0.5 in EtOAc/hexane) or in situ IR spectroscopy (disappearance of –SH stretches at 2550 cm⁻¹) .

Q. How should researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) to minimize variability .
  • Dose-Response Curves : Generate IC₅₀ values across multiple concentrations (1 nM–100 µM) to account for potency discrepancies .
  • Structural Confirmation : Re-evaluate compound purity and stereochemistry, as impurities or racemic mixtures can skew results .

Q. What computational approaches predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinases or GPCRs, focusing on the sulfonyl group’s hydrogen-bonding potential .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, particularly piperidine ring flexibility .
  • Pharmacophore Mapping : Identify critical features (e.g., aromatic benzothiazole, sulfonamide linker) using tools like LigandScout .

Q. How can analogs be designed to enhance solubility without compromising activity?

Methodological Answer:

  • Polar Group Introduction : Replace cyclopropane with morpholine or PEG-like spacers to improve aqueous solubility .
  • Prodrug Strategies : Convert the carboxamide to a methyl ester prodrug, which hydrolyzes in vivo to the active form .
  • LogP Optimization : Use ChemAxon or ACD/Labs to predict and tune logP values (<3 for improved solubility) .

Q. What analytical methods assess stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24h, monitoring degradation via LC-MS .
  • Thermal Stability : Use DSC (Differential Scanning Calorimetry) to determine melting points and decomposition thresholds .
  • Light Sensitivity : Expose to UV light (254 nm) and quantify photodegradation products with HPLC .

Q. How to establish structure-activity relationships (SAR) for this scaffold?

Methodological Answer:

  • Analog Library Synthesis : Modify substituents on the benzothiazole (e.g., halogens at position 4) and piperidine (e.g., N-methylation) .
  • Biological Profiling : Test analogs against panels of enzymes (e.g., kinases, proteases) and cancer cell lines (e.g., MCF-7, A549) .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., sulfonyl group size) with activity .

Q. What are best practices for scaling up synthesis without yield loss?

Methodological Answer:

  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for easier large-scale purification .
  • Catalyst Recycling : Immobilize Pd/C or Cu catalysts on silica to reduce metal leaching and costs .
  • Flow Chemistry : Implement continuous-flow reactors for sulfonylation steps to enhance reproducibility and throughput .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide

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